An In-depth Technical Guide to Magnesium, chloro(4-methoxybutyl)-
An In-depth Technical Guide to Magnesium, chloro(4-methoxybutyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium, chloro(4-methoxybutyl)-, also known as 4-methoxybutylmagnesium chloride, is a Grignard reagent with the chemical formula C5H11ClMgO.[1] As a member of the organomagnesium halide class of compounds, it serves as a potent nucleophile and a strong base, making it a valuable tool in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its applications in the construction of complex organic molecules, particularly within the context of pharmaceutical research and development. While specific experimental data for this particular reagent is limited in publicly available literature, this document extrapolates from the well-established chemistry of Grignard reagents to provide a thorough and practical resource.
Chemical and Physical Properties
Magnesium, chloro(4-methoxybutyl)- is typically not isolated as a pure solid. Instead, it is prepared and used as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).[2] The commercially available form is often a 2.0 M solution in THF, appearing as a dark brown colored liquid.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H11ClMgO | |
| Molecular Weight | 146.90 g/mol | |
| CAS Number | 86134-03-8, 634590-61-7 | |
| Appearance | Typically a dark brown solution in THF | |
| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) | General knowledge |
Structural Information
| Descriptor | Value | Source(s) |
| IUPAC Name | magnesium;1-methoxybutane;chloride | [1] |
| SMILES | COCCC[CH2-].[Mg+2].[Cl-] | [1] |
| InChI | InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | [1] |
Synthesis and Handling
Synthesis of Magnesium, chloro(4-methoxybutyl)-
The synthesis of Magnesium, chloro(4-methoxybutyl)- follows the general procedure for preparing Grignard reagents. This involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.
Experimental Protocol: General Synthesis of a Grignard Reagent
Materials:
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1-chloro-4-methoxybutane
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine crystal (as an initiator)
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Inert gas (Argon or Nitrogen)
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Schlenk line or glovebox
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Round-bottom flask with a reflux condenser and an addition funnel, all flame-dried.
Procedure:
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Preparation: Place magnesium turnings in the flame-dried round-bottom flask under a positive pressure of inert gas.
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Initiation: Add a small crystal of iodine to the flask. Gently heat the flask with a heat gun until iodine vapor is observed, which helps to activate the magnesium surface.
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Solvent Addition: Add a small amount of anhydrous THF to cover the magnesium turnings.
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Reagent Addition: Dissolve 1-chloro-4-methoxybutane in anhydrous THF in the addition funnel. Add a small portion of this solution to the magnesium suspension.
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Reaction Initiation: The reaction is indicated by a gentle bubbling and a change in the color of the solution. If the reaction does not start, gentle warming may be necessary.
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Reaction Maintenance: Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark brown solution is the Grignard reagent, Magnesium, chloro(4-methoxybutyl)-.
Diagram of Synthesis Workflow:
Handling and Storage
Magnesium, chloro(4-methoxybutyl)- is highly reactive and requires careful handling.
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Moisture and Air Sensitivity: Grignard reagents react exothermically with protic solvents (e.g., water, alcohols) and with oxygen. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
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Storage: Store solutions of Magnesium, chloro(4-methoxybutyl)- in a tightly sealed container under an inert atmosphere, typically in a refrigerator or a cool, dry place.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling Grignard reagents.
Applications in Organic Synthesis
The primary application of Magnesium, chloro(4-methoxybutyl)- is as a Grignard reagent, a powerful tool for the formation of carbon-carbon bonds. The 4-methoxybutyl group acts as a nucleophilic carbanion, reacting with a wide range of electrophiles.
General Reaction Scheme:
The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This allows it to attack electrophilic centers.
Diagram of General Grignard Reaction Pathway:
Potential Applications in Drug Development:
The 4-methoxybutyl moiety can be introduced into a molecule using this Grignard reagent. This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxy group can serve as a handle for further functionalization or can influence the pharmacokinetic properties of the final compound. While specific examples of its use in the synthesis of marketed drugs are not readily found in public literature, its utility can be inferred from the general importance of Grignard reagents in medicinal chemistry for the construction of carbon skeletons.
Biological Activity and Signaling Pathways
Magnesium, chloro(4-methoxybutyl)- is a synthetic reagent and is not expected to have any direct biological activity or be involved in biological signaling pathways. Its high reactivity with water would lead to its immediate decomposition in a biological environment. The purpose of this compound is strictly as a building block in a controlled synthetic setting.
Safety Information
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Hazards: Magnesium, chloro(4-methoxybutyl)- is a flammable liquid and reacts violently with water. It can cause skin burns and eye damage.
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Fire Extinguishing: Do NOT use water. Use dry powder, sand, or a Class D fire extinguisher.
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Spill Cleanup: In case of a spill, eliminate all ignition sources and cover the spill with dry sand or another inert absorbent material.
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Disposal: Unused Grignard reagent should be quenched by slow addition to a stirred solution of a proton source, such as isopropanol, in an inert solvent like toluene, followed by an aqueous workup.
Conclusion
Magnesium, chloro(4-methoxybutyl)- is a valuable, albeit highly reactive, Grignard reagent for the introduction of a 4-methoxybutyl group in organic synthesis. While detailed experimental data for this specific compound is scarce, a thorough understanding of the general principles of Grignard chemistry allows for its effective and safe use in the laboratory. Its potential for constructing complex molecular architectures makes it a relevant tool for researchers in drug discovery and development. Careful adherence to anhydrous and inert reaction conditions is paramount for successful and safe application.
